molecular formula C36H50O5 B1218696 Estradiol hemihydrate CAS No. 35380-71-3

Estradiol hemihydrate

Cat. No. B1218696
CAS RN: 35380-71-3
M. Wt: 562.8 g/mol
InChI Key: ZVVGLAMWAQMPDR-WVEWYJOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of estradiol and its derivatives involves complex biochemical pathways. A notable method includes the conversion of pregnenolone to estradiol in neurons, highlighting the presence of specific cytochromes (P45017alpha and P450 aromatase) in the brain, particularly in the hippocampus, which facilitates this transformation (Hojo et al., 2004). Additionally, innovative chemical synthesis approaches, such as the use of a benzo[b]thiophene unit to achieve the stereoselective formation of estradiol and its analogs from non-steroidal materials, have been developed (Collins & Jones, 1995).

Molecular Structure Analysis

Estradiol hemihydrate's molecular structure is pivotal for its biological activity. The molecule consists of an estrogen backbone with specific functional groups that enable it to bind effectively to estrogen receptors in various tissues. The hemihydrate form implies the presence of water molecules associated with the crystalline structure, which may influence its solubility and bioavailability.

Chemical Reactions and Properties

Estradiol undergoes various chemical reactions, including oxidation and conversion to other metabolites. Cytochrome P450 enzymes, such as P450 IA2, IIIA3, and IIIA4, play significant roles in the oxidation of estradiol, producing hydroxylated metabolites crucial for its biological activity (Aoyama et al., 1990).

Physical Properties Analysis

Estradiol hemihydrate's physical properties, including solubility and stability, are essential for its pharmaceutical applications. Techniques such as melt extrusion have been explored to enhance the dissolution rate of 17beta-estradiol hemihydrate, indicating the significance of physical form modification in improving drug delivery and efficacy (Hulsmann et al., 2000).

Scientific Research Applications

Hormone Replacement Therapy

  • Application : Estradiol is the most potent form of naturally occurring estrogens and is used in hormonal contraception, hormone replacement therapy (HRT), and treatment of menopausal and postmenopausal symptoms .
  • Methods : Estradiol is typically administered orally or transdermally for these applications .
  • Results : The use of estradiol in these therapies can help alleviate symptoms associated with low estrogen levels, such as hot flashes and vulvovaginal atrophy .

Treatment of Hypogonadism in Females

  • Application : Estradiol is used to induce the development of and maintain female secondary sexual characteristics such as breasts, wide hips, and a female fat distribution in girls with delayed puberty due to hypogonadism .
  • Methods : The specific methods of application can vary, but estradiol is often administered orally or transdermally .
  • Results : Treatment with estradiol can help induce puberty and maintain secondary sexual characteristics in these patients .

Solid State Forms Research

  • Application : Research into the solid state forms of 17-β-estradiol has produced six solid forms of BES, including novel acetonitrile and highly labile ethylene dichloride solvates .
  • Methods : These forms have been characterized by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), hot-stage microscopy and Fourier transform infrared spectroscopy (FT-IR) .
  • Results : This research has helped sort out some of the confusion in the earlier literature about the solid state forms of 17-β-estradiol .

Cyclodextrin Complex Research

  • Application : Research into the host–guest inclusion complex between the ß-CD and EST has been conducted to overcome the low water solubility of EST .
  • Methods : The complex has been prepared using four different methods and characterized using 13 C CP MAS solid state NMR, PXRD, FT-IR, TGA, DSC, and SEM .
  • Results : The crystal structure of the complex has been determined, being the first solved crystal structure of an estrogen/CD complex .

Treatment of Prostate Cancer

  • Application : Estradiol is used in the treatment of hormone-sensitive cancers like prostate cancer in men .
  • Methods : Estradiol is typically administered orally or transdermally .
  • Results : Treatment with estradiol can help manage symptoms and slow the progression of hormone-sensitive cancers .

Treatment of Breast Cancer

  • Application : Estradiol is also used in the treatment of hormone-sensitive cancers like breast cancer in women .
  • Methods : Estradiol is typically administered orally or transdermally .
  • Results : Treatment with estradiol can help manage symptoms and slow the progression of hormone-sensitive cancers .

Restoration of Estradiol Levels in Premenopausal Women

  • Application : Estradiol is used to restore estradiol levels in adult premenopausal women with hypogonadism, for instance those with premature ovarian failure or who have undergone oophorectomy .
  • Methods : Estradiol is typically administered orally or transdermally .
  • Results : Treatment with estradiol can help restore normal hormone levels and alleviate symptoms associated with low estrogen levels .

Research into Cyclodextrin Complexes

  • Application : Research into the host–guest inclusion complex between the ß-CD and EST has been conducted to overcome the low water solubility of EST .
  • Methods : The complex has been prepared using four different methods and characterized using 13 C CP MAS solid state NMR, PXRD, FT-IR, TGA, DSC, and SEM .
  • Results : The crystal structure of the complex has been determined, being to the best of our knowledge the first solved crystal structure of an estrogen/CD complex .

Safety And Hazards

Estradiol hemihydrate may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is advised not to breathe dusts or mists, avoid contact during pregnancy/while nursing, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Research has shown that estradiol can decrease stress by reducing the release of cortisol in response to a physical stressor . Future research and clinical directions are being explored, particularly the use of new-generation selective estrogen receptor modulators .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVGLAMWAQMPDR-WVEWYJOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858948
Record name beta-Estradiol semihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol hemihydrate

CAS RN

35380-71-3
Record name Estradiol hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035380713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Estradiol semihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXY7B3Q98Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol hemihydrate
Reactant of Route 2
Estradiol hemihydrate
Reactant of Route 3
Estradiol hemihydrate
Reactant of Route 4
Estradiol hemihydrate
Reactant of Route 5
Estradiol hemihydrate
Reactant of Route 6
Estradiol hemihydrate

Citations

For This Compound
969
Citations
S Hülsmann, T Backensfeld, S Keitel… - European Journal of …, 2000 - Elsevier
17β-Estradiol hemihydrate (17β-E2) is a poorly water-soluble drug. Physical methods for improving the solubility and dissolution rate, eg micronization, have certain inherent …
Number of citations: 229 www.sciencedirect.com
M Nicklas, W Schatton, S Heinemann… - Drug development …, 2009 - Taylor & Francis
… that were loaded with 17β-estradiol-hemihydrate for transdermal delivery. The collagen of … carrier system for poorly water-soluble estradiol-hemihydrate to improve bioavailability and to …
Number of citations: 126 www.tandfonline.com
EL Stevenson, RW Lancaster, ABM Buanz, LS Price… - …, 2019 - pubs.rsc.org
… Single crystals of 17-β-estradiol hemihydrate (BES·0.5H 2 O) were obtained by slow evaporation of solutions formed by dissolving microcrystalline BES·0.5H 2 O in the solvents ethanol, …
Number of citations: 18 pubs.rsc.org
M Dołowy, A Pyka-Pająk - Journal of Liquid Chromatography & …, 2016 - Taylor & Francis
… and LOQs of estradiol hemihydrate analyzed by the use of TLC densitometry under different chromatographic conditions. Average values of LOD and LOQ of estradiol hemihydrate have …
Number of citations: 7 www.tandfonline.com
EG Salole - Analytical profiles of drug substances, 1986 - Elsevier
… I nfrared Spectrum The IR spectrum of estradiol hemihydrate is illustrated in F ig . 1; detailedassignmentsha ve been proposed by Smakula et all0. The spectrum in Fig. …
Number of citations: 59 www.sciencedirect.com
M Dolowy, A Kurowska, A Pyka - Current Pharmaceutical …, 2014 - ingentaconnect.com
… separation of estradiol hemihydrate (EL) from … estradiol hemihydrate was from 0.50 to 1.50 μg/spot. The detection limit (LOD) and quantitative limit (LOQ) values of estradiol hemihydrate …
Number of citations: 5 www.ingentaconnect.com
G Li-li, Z Shao-fen, YU Qi, C Rong… - Chinese Journal of …, 2015 - zgsyz.com
Abstract: Abstract: Objective To investigate the clinical efficacy of Estradiol Hemihydrate Patches (Fem7) in menopausal women. Methods This multicenter (4 hospitals) prospective …
Number of citations: 2 www.zgsyz.com
M Banker, P Arora, J Banker, S Shah - International Journal of …, 2021 - hindawi.com
… efficacy of oral estradiol hemihydrate with estradiol valerate in … estradiol valerate and estradiol hemihydrate treatment groups… Hence, this study concludes that oral estradiol hemihydrate …
Number of citations: 8 www.hindawi.com
NE Variankaval, KI Jacob, SM Dinh - Journal of crystal growth, 2000 - Elsevier
… The presence of water molecules is a crucial requirement for the crystal stability of estradiol hemihydrate. In addition to the hemihydrate form, estradiol exhibits polymorphism in its …
Number of citations: 36 www.sciencedirect.com
Ł Szeleszczuk, E Jurczak, M Zielińska-Pisklak… - … of Pharmaceutical and …, 2018 - Elsevier
… starch, magnesium stearate and 17‐β‐estradiol hemihydrate (EBHH) that meet USP testing … The drug formulation − tablets containing 1 mg of 17‐β‐estradiol hemihydrate (“Estrofem …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.